wy-47766
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Overview
Description
Preparation Methods
The synthesis of WY-47766 involves the preparation of 3-[(aryl)methyl]sulfinyl-1H-imidazo[4,5-c]pyridine. The synthetic route includes the following steps :
Formation of the imidazo[4,5-c]pyridine core: This is achieved through a cyclization reaction involving appropriate starting materials.
Introduction of the arylmethyl group: This step involves a substitution reaction where the arylmethyl group is introduced to the core structure.
Oxidation to form the sulfinyl group: The final step involves the oxidation of the thioether to the sulfinyl group under controlled conditions.
Industrial production methods typically involve scaling up these reactions while ensuring the purity and yield of the final product. The compound can be dissolved in a carrier and sterilized by filtration for parenteral solutions .
Chemical Reactions Analysis
WY-47766 undergoes several types of chemical reactions, including:
Oxidation: The thioether group in the compound can be oxidized to form the sulfinyl group.
Substitution: The arylmethyl group can be introduced through a substitution reaction.
Inhibition reactions: As a proton pump inhibitor, this compound interacts with the vacuolar H±ATPase, inhibiting its activity.
Common reagents and conditions used in these reactions include oxidizing agents for the oxidation step and appropriate arylmethyl halides for the substitution step. The major products formed from these reactions include the sulfinyl derivative and the substituted imidazo[4,5-c]pyridine core .
Scientific Research Applications
WY-47766 has several scientific research applications, including :
Chemistry: It is used as a model compound to study proton pump inhibition and the synthesis of related compounds.
Biology: The compound is used to study the role of vacuolar H±ATPase in osteoclasts and its impact on bone resorption.
Medicine: this compound has been investigated for its potential use in treating postmenopausal osteoporosis by inhibiting bone resorption.
Industry: The compound is used in the development of new proton pump inhibitors and related pharmaceuticals.
Mechanism of Action
WY-47766 exerts its effects by selectively inhibiting the vacuolar H±ATPase in osteoclasts. This enzyme is responsible for acidifying the resorption lacuna, which is essential for bone resorption. By inhibiting this enzyme, this compound reduces the activity of osteoclasts, thereby decreasing bone resorption and potentially treating osteoporosis .
Comparison with Similar Compounds
WY-47766 is similar to other proton pump inhibitors such as bafilomycin A1 and ilaprazole. it is unique in its selective inhibition of the vacuolar H±ATPase in osteoclasts, making it particularly useful for studying bone resorption and osteoporosis . Other similar compounds include:
Bafilomycin A1: A well-known V-ATPase inhibitor used in various biological studies.
Ilaprazole: Another proton pump inhibitor used in the treatment of gastric acid-related disorders.
Rabeprazole: An antiulcer drug that also inhibits the proton pump.
This compound stands out due to its specific application in osteoporosis research and its unique mechanism of action targeting osteoclasts .
Properties
CAS No. |
134217-27-9 |
---|---|
Molecular Formula |
C14H13N3O2S |
Molecular Weight |
287.34 g/mol |
IUPAC Name |
2-[(3-methoxyphenyl)methylsulfinyl]-3H-imidazo[4,5-c]pyridine |
InChI |
InChI=1S/C14H13N3O2S/c1-19-11-4-2-3-10(7-11)9-20(18)14-16-12-5-6-15-8-13(12)17-14/h2-8H,9H2,1H3,(H,16,17) |
InChI Key |
SWPJMIZLPONDGF-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)CS(=O)C2=NC3=C(N2)C=NC=C3 |
Canonical SMILES |
COC1=CC=CC(=C1)CS(=O)C2=NC3=C(N2)C=NC=C3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-(3-methoxyphenylmethylthionyl)-imidazo(4,5-c)pyridine OST-766 WY 47766 WY-47766 |
Origin of Product |
United States |
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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